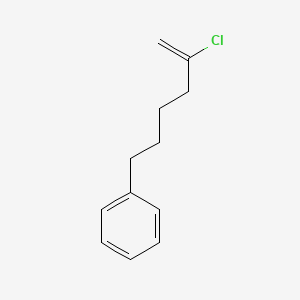

2-Chloro-6-phenyl-1-hexene

Description

BenchChem offers high-quality 2-Chloro-6-phenyl-1-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-phenyl-1-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chlorohex-5-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTXYQAGGOFBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298994 | |

| Record name | Benzene, (5-chloro-5-hexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314922-71-8 | |

| Record name | Benzene, (5-chloro-5-hexen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314922-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (5-chloro-5-hexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-phenyl-1-hexene: Structure, Synthesis, and Reactivity

This technical guide provides a comprehensive analysis of 2-Chloro-6-phenyl-1-hexene, a molecule of interest for its potential applications in organic synthesis and as a scaffold in drug discovery. While not a commonly cataloged compound, its structure presents a unique combination of reactive functional groups—a terminal alkene, an allylic chloride, and a terminal phenyl group. This guide will deconstruct its chemical identity based on established principles, propose robust synthetic pathways, predict its spectroscopic and physicochemical properties, and explore its reactivity and potential applications for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Molecular Structure

The name 2-Chloro-6-phenyl-1-hexene is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

-

"-hex-" : Indicates the longest carbon chain contains six carbon atoms.

-

"-1-ene" : Specifies a carbon-carbon double bond between the first and second carbon atoms of the chain.[3][4]

-

"2-Chloro-" : A chlorine atom is attached to the second carbon atom.

-

"6-phenyl-" : A phenyl group (a benzene ring substituent) is attached to thesixth carbon atom.

The numbering of the carbon chain begins at the end closest to the double bond, which is the highest priority functional group in this case.[5]

Caption: Molecular structure of 2-Chloro-6-phenyl-1-hexene.

Predicted Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Chloro-6-phenyl-1-hexene are inferred from the known properties of its constituent functional groups: haloalkanes, alkenes, and aromatic hydrocarbons.

Physicochemical Properties

The presence of the polar carbon-chlorine bond and the nonpolar hydrocarbon and phenyl components will dictate the molecule's physical state and solubility.[6][7]

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₂H₁₅Cl | Derived from the structure. |

| Molecular Weight | 194.70 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other substituted haloalkanes and phenylalkanes.[7] |

| Boiling Point | ~250-270 °C | Expected to be significantly higher than 1-hexene (63 °C) due to the increased molecular weight and polarity from the chlorine and phenyl groups.[8][9] |

| Melting Point | < 0 °C | The lack of symmetry and rotational freedom would likely result in a low melting point. |

| Density | ~0.95-1.05 g/mL | Higher than water due to the presence of the chlorine atom. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, chloroform, hexane). | The large nonpolar hydrocarbon and phenyl portions dominate, making it insoluble in water despite the polar C-Cl bond.[7] |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-6-phenyl-1-hexene. The predicted key spectral features are summarized below.[10]

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - ~7.2-7.4 ppm (m, 5H) : Protons of the phenyl group. - ~5.0-5.5 ppm (m, 2H) : Vinylic protons at C1 (-CH=CH₂ ). - ~4.5-4.8 ppm (m, 1H) : Allylic proton at C2 (-CH Cl-). - ~2.7 ppm (t, 2H) : Methylene protons at C6 (-CH₂ -Ph). - ~1.5-2.2 ppm (m, 6H) : Methylene protons at C3, C4, and C5. |

| ¹³C NMR | - ~135-140 ppm : Quaternary vinylic carbon at C2. - ~125-130 ppm : Carbons of the phenyl ring. - ~115-120 ppm : Terminal vinylic carbon at C1. - ~60-65 ppm : Carbon bearing the chlorine at C2. - ~30-40 ppm : Carbons of the hexene chain (C3-C6). |

| IR Spectroscopy | - ~3080 cm⁻¹ : C-H stretch for sp² carbons (alkene and aromatic).[11] - ~2850-2960 cm⁻¹ : C-H stretch for sp³ carbons. - ~1640 cm⁻¹ : C=C stretch of the terminal alkene. - ~1600, 1495 cm⁻¹ : C=C stretches of the aromatic ring. - ~700-800 cm⁻¹ : C-Cl stretch. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A peak at m/z 194 and an M+2 peak at m/z 196 with a ratio of approximately 3:1, characteristic of a single chlorine atom. - Fragmentation : Loss of Cl (m/z 159), loss of a benzyl radical (m/z 103), and a prominent peak for the tropylium ion (m/z 91). |

Proposed Synthetic Methodologies

Route 1: Allylic Chlorination of 6-Phenyl-1-hexene

This is a direct approach where the chlorine is introduced in the final step.

Caption: Synthetic workflow for allylic chlorination.

Experimental Protocol:

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-phenyl-1-hexene in carbon tetrachloride (CCl₄).

-

Reagent Addition : Add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction : The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Purification : After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-Chloro-6-phenyl-1-hexene.

Causality : This method leverages the stability of the allylic radical intermediate formed by hydrogen abstraction from the C3 position. However, this reaction can sometimes lead to a mixture of products, including the thermodynamically more stable internal alkene isomer through allylic rearrangement.

Route 2: Grignard Coupling followed by Chlorination

This multi-step synthesis offers greater control over the final structure.

Caption: Key reactive sites and potential transformations.

Reactivity of the Alkene

The terminal double bond is susceptible to a variety of electrophilic addition reactions. [12]This allows for the introduction of a wide range of functional groups at the C1 and C2 positions. [13]Terminal alkenes are generally more reactive than internal alkenes, making this site a prime target for chemical modification. [14]

Reactivity of the Allylic Chloride

The chlorine at the C2 position is an allylic halide, which makes it significantly more reactive towards nucleophilic substitution (Sₙ2) reactions than a typical alkyl chloride. [15][16][17]This enhanced reactivity is due to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond. This allows for the facile introduction of nucleophiles such as amines, alcohols, and thiols at this position.

Applications in Drug Discovery and Synthesis

The unique combination of functional groups in 2-Chloro-6-phenyl-1-hexene makes it a potentially valuable building block in medicinal chemistry and complex molecule synthesis. [18][19][20]

-

Scaffold for Libraries : The two distinct reactive sites allow for orthogonal functionalization, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.

-

Intermediate for Complex Molecules : The phenyl group can be further functionalized, and the alkene and chloride can be used to build more complex carbon skeletons.

-

Bioactive Potential : The presence of a phenyl group and a reactive chloride suggests potential for interactions with biological targets. Many drug molecules contain phenyl and alkyl halide moieties.

Safety and Handling

As a chlorinated hydrocarbon, 2-Chloro-6-phenyl-1-hexene should be handled with appropriate safety precautions. [21]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be done in a well-ventilated fume hood. [22][23]* Inhalation and Contact : Avoid inhalation of vapors and contact with skin and eyes. Chlorinated hydrocarbons can be toxic and irritating. [24]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [25]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

-

Chemistry LibreTexts. (2023). Nomenclature of Alkenes. [Link]

-

Chemistry Steps. (n.d.). Naming Alkenes. [Link]

-

Chemistry LibreTexts. (2024). 7.4: Naming Alkenes. [Link]

-

Química Orgánica. (2024). IUPAC Nomenclature Rules for Alkenes. [Link]

-

University of Calgary. (n.d.). IUPAC Rules. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alkenes. [Link]

-

Royal Society of Chemistry. (n.d.). Direct alkene functionalization via photocatalytic hydrogen atom transfer from C(sp3)–H compounds: a route to pharmaceutically important molecules. [Link]

-

Chemistry LibreTexts. (2015). 6.1: Physical Properties of Haloalkanes. [Link]

-

Washington State Department of Health. (2010). How to handle chlorine gas safely. [Link]

-

Organic Chemistry Portal. (n.d.). Chloroalkane and Polychlorinated Alkane Synthesis. [Link]

-

Michigan State University. (n.d.). Alkene Reactivity. [Link]

-

ResearchGate. (2025). Facile synthesis of phenyl‐rich functional siloxanes from simple silanes. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

National Institutes of Health. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]

-

Stack Exchange. (2016). Why is allyl chloride more reactive towards substitution than alkyl chloride?. [Link]

-

Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

YouTube. (2019). Terminal Alkenes. [Link]

-

MDPI. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]

-

Study.com. (n.d.). Chloroalkane Synthesis Reactions. [Link]

-

Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. [Link]

-

Encyclopedia.pub. (2023). The Functionalization of Alkenes. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Hexene. [Link]

-

YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

-

Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

-

YouTube. (2025). Physical properties of haloalkanes| Haloalkanes and haloarenes | Grade 12 | Chemistry | Khan Academy. [Link]

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. [Link]

-

Oreate AI Blog. (2026). Understanding Allylic Halides: Examples and Applications. [Link]

-

Organic Chemistry Portal. (2016). Reactions of Alkenes. [Link]

-

ACS Publications. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. [Link]

-

American Chemical Society. (2022). Development of alkene functionalization reactions for complex molecule synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. [Link]

-

YouTube. (2024). Phenyl Urethane Derivative of Phenol (Prepared by Mohamad Abdallah). [Link]

-

BYJU'S. (n.d.). Physical Properties of Haloalkanes. [Link]

-

ResearchGate. (n.d.). Scope of the reaction with terminal alkenes. Reaction conditions:. [Link]

- Google Patents. (n.d.). Method for producing chloroalkane.

-

KEGG. (2025). KEGG PATHWAY Database. [Link]

-

Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 9. 1-Hexene [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Alkenes [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Understanding Allylic Halides: Examples and Applications - Oreate AI Blog [oreateai.com]

- 18. Direct alkene functionalization via photocatalytic hydrogen atom transfer from C(sp3)–H compounds: a route to pharmaceutically important molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Functionalization of Alkenes | Encyclopedia MDPI [encyclopedia.pub]

- 21. CCOHS: Chlorine [ccohs.ca]

- 22. tdi.texas.gov [tdi.texas.gov]

- 23. worksafebc.com [worksafebc.com]

- 24. doh.wa.gov [doh.wa.gov]

- 25. api.grundfos.com [api.grundfos.com]

The Versatility of Substituted Chloroalkenes: A Technical Guide to Research Applications

Substituted chloroalkenes, a class of halogenated hydrocarbons, have emerged as versatile and highly valuable building blocks in modern chemical research. Their unique electronic and steric properties, conferred by the presence of a chlorine atom on a double bond, unlock a diverse range of chemical transformations and applications. This technical guide provides an in-depth exploration of the significant research applications of substituted chloroalkenes, offering insights for researchers, scientists, and drug development professionals. We will delve into their pivotal role as substrates in cross-coupling reactions, their strategic incorporation into bioactive molecules, and their emerging potential in the design of advanced functional materials.

Core Synthetic Utility: Substituted Chloroalkenes in Cross-Coupling Reactions

The carbon-chlorine bond in chloroalkenes, while generally less reactive than its bromine or iodine counterparts, offers a unique balance of stability and reactivity that is highly advantageous in catalysis. This stability allows for the presence of a wider array of functional groups in the molecule, while modern catalytic systems have enabled their efficient participation in a variety of cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While aryl and vinyl bromides or iodides are the more traditional coupling partners, the use of chloroalkenes has gained significant traction due to their lower cost and greater availability. The key to success lies in the selection of a highly active palladium catalyst and appropriate reaction conditions to overcome the stronger C-Cl bond.

A common protocol for the Suzuki-Miyaura coupling of a vinyl chloride with a heteroaryl boronic acid involves the use of a palladium acetate (Pd(OAc)2) catalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos.[1] The choice of a suitable base and solvent system is also critical to minimize side reactions like protodeboronation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Vinyl Chloride

Materials:

-

Vinyl chloride substrate (1.0 equiv)

-

Heteroaryl boronic acid (1.2 equiv)

-

Palladium acetate (Pd(OAc)2) (2 mol%)

-

SPhos (4 mol%)

-

Cesium fluoride (CsF) (2.0 equiv)

-

Isopropanol (solvent)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl chloride, heteroaryl boronic acid, Pd(OAc)2, SPhos, and CsF.

-

Add degassed isopropanol to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Suzuki-Miyaura coupling of a chloroalkene is depicted below:

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Copper-Free Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, traditionally employs both palladium and copper catalysts.[2] However, the use of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[2] The development of copper-free Sonogashira protocols has been a significant advancement, and substituted chloroalkenes can serve as effective substrates in these reactions.

These reactions are typically carried out using a palladium catalyst and a suitable amine base in an appropriate solvent. The absence of copper simplifies the reaction setup and purification.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic and polycyclic compounds.[3][4] This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene tethered to the same molecule.[3] Substituted chloroalkenes are excellent substrates for intramolecular Heck reactions, leading to the formation of complex carbocyclic and heterocyclic scaffolds.[5] The stereoselectivity of the intramolecular Heck reaction can often be controlled by the choice of catalyst and reaction conditions.[6]

Medicinal Chemistry: The Strategic Role of Chloroalkenes in Drug Design

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Substituted chloroalkenes, in particular, offer unique advantages as bioisosteres of amide bonds and as key structural motifs in potent therapeutic agents.

Chloroalkene Dipeptide Isosteres (CADIs)

Peptides are crucial signaling molecules in numerous biological processes, but their therapeutic use is often limited by poor metabolic stability. One approach to overcome this is the use of peptidomimetics, which mimic the structure of peptides but are more resistant to enzymatic degradation. Chloroalkene dipeptide isosteres (CADIs) have emerged as effective amide bond replacements in peptides.[7][8][9][10] The chloroalkene unit mimics the planar geometry of the amide bond and can enhance the biological activity and stability of the parent peptide.[9]

The synthesis of CADI-containing peptides often involves the preparation of a protected CADI unit followed by its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).[7]

Figure 2: Comparison of an amide bond and a chloroalkene dipeptide isostere.

Chloroalkenes in Targeted Cancer Therapy: The Case of Lorlatinib

Lorlatinib (PF-06463922) is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[11][12] A key structural feature of lorlatinib is a macrocycle containing a substituted chloroalkene moiety. The synthesis of this complex molecule involves a convergent approach, often culminating in a Suzuki cross-coupling to form a key biaryl bond, followed by a macrolactamization.[11] The chloroalkene within the macrocycle plays a crucial role in the drug's high potency and its ability to overcome resistance mutations that can develop with earlier-generation ALK inhibitors.[13]

Table 1: Selected Chloroalkene-Containing Bioactive Molecules

| Compound | Therapeutic Area | Mechanism of Action |

| Lorlatinib | Oncology (NSCLC) | ALK and ROS1 tyrosine kinase inhibitor[13] |

| CADI-containing RGD peptidomimetic | Research | Integrin antagonist[7] |

Materials Science: Substituted Chloroalkenes as Functional Monomers

The reactivity of the carbon-chlorine bond in chloroalkenes makes them valuable monomers for the synthesis of functional polymers with tailored properties. These polymers find applications in diverse areas, from commodity plastics to high-performance materials for electronics and optics.

Functionalization of Poly(vinyl chloride) (PVC)

Poly(vinyl chloride) is one of the most widely produced synthetic polymers.[14] While commodity PVC has a wide range of applications, its properties can be significantly enhanced by chemical modification. The chlorine atoms along the polymer backbone provide reactive handles for introducing various functional groups via nucleophilic substitution reactions.[15][16][17] This approach allows for the tuning of properties such as thermal stability, solubility, and biocompatibility.

Chloroalkene-Based Liquid Crystals

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. They are the basis for the ubiquitous liquid crystal displays (LCDs). The synthesis of novel liquid crystal monomers is an active area of research aimed at developing materials with improved performance characteristics. Substituted chloroalkenes can be incorporated into the molecular structure of liquid crystal monomers to influence their mesomorphic (liquid crystalline) behavior, such as the temperature range of the liquid crystal phase and the type of phase formed.[18][19][20][21][22]

Chloroalkene-Containing Polymers for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a promising technology for next-generation displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic semiconductor materials used. The synthesis of new conjugated polymers with tailored electronic and optical properties is crucial for advancing OLED technology. Substituted chloroalkenes can be used as monomers in the synthesis of such polymers, where the chlorine atom can influence the polymer's electronic structure, solubility, and film-forming properties.[23][24]

Conclusion

Substituted chloroalkenes are far more than simple chlorinated hydrocarbons; they are enabling building blocks that empower innovation across a spectrum of scientific disciplines. Their balanced reactivity makes them ideal substrates for a range of powerful cross-coupling reactions, facilitating the construction of complex molecular architectures. In medicinal chemistry, their ability to act as robust amide bond isosteres and their presence in potent targeted therapies underscore their significance in drug discovery. Furthermore, the burgeoning field of materials science is increasingly leveraging substituted chloroalkenes to create novel functional polymers with applications in electronics and optics. As catalytic methods continue to advance and our understanding of structure-property relationships deepens, the potential research applications of substituted chloroalkenes are poised for continued and exciting expansion.

References

-

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (48), 5263–5265. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Lin, Y.-A., & Lin, C.-C. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(5), 1148–1153. [Link]

-

Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. [Link]

-

Dubbaka, S. R., & Vogel, P. (n.d.). S1 SUPPORTING INFORMATION Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. AWS. Retrieved February 6, 2026, from [Link]

-

Nikoshvili, L. Z., Matveeva, V. G., Bykov, A. V., Sidorov, A. I., & Sulman, E. M. (2020). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 78, 271-276. [Link]

-

Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Kobayakawa, T., Yamamoto, K., Tsuji, K., & Tamamura, H. (2018). Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application. ACS Medicinal Chemistry Letters, 9(1), 6–10. [Link]

-

Polymers for organic light emitting devices/diodes (OLEDs). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Narumi, T., Kobayakawa, T., Aikawa, H., Seike, S., & Tamamura, H. (2012). Stereoselective formation of trisubstituted (Z)-chloroalkenes adjacent to a tertiary carbon stereogenic center by organocuprate-mediated reduction/alkylation. Organic Letters, 14(17), 4490–4493. [Link]

-

Zhang, G., Lu, H., & Xu, W. (2013). Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. Advanced Materials Research, 709, 265-268. [Link]

-

Leadbeater, N. E., & Marco, M. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

-

Lechner, S. M., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Drugs, 85(1), 1-16. [Link]

-

Changes in the functional group indices of Poly(vinyl chloride) (PVC) films (a) IC=C, (b) IC=O, and (c) IOH. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Intramolecular Heck reaction. (2023, December 26). In Wikipedia. [Link]

-

Kobayakawa, T., Tsuji, K., & Tamamura, H. (2021). Development of Methods for Convergent Synthesis of Chloroalkene Dipeptide Isosteres and Its Application. The Journal of Organic Chemistry, 86(7), 5337–5349. [Link]

-

Njoku, C. J., & Wilson, L. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6842. [Link]

-

Medicosis Perfectionalis. (2017, August 13). Pioglitazone - Mechanism of Action [Video]. YouTube. [Link]

-

Habeeb, M. M. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MOJ Polymer Science, 2(1), 1-27. [Link]

-

Al-Mashhadani, M. H. H., et al. (2022). Synthesized and Designed New Modified Poly(vinyl chloride) Structures to Enhance Their Photo-Resistance Characteristics. Polymers, 14(19), 4195. [Link]

-

Developments in polytellurophenes and tellurophene-containing polymers: from synthesis to applications. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Lee, J.-H., et al. (2018). Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performance of Polymer-Stabilized Cholesteric Liquid Crystal Films. DTIC. [Link]

-

Kobayakawa, T., Tsuji, K., & Tamamura, H. (2024). Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres. Bioorganic & Medicinal Chemistry, 110, 117811. [Link]

-

Xie, J., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1683–1691. [Link]

-

Wawrzyńczak, A., et al. (2015). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 80(12), 6493–6501. [Link]

-

Synthesis, Characterization and Applications of Electroactive Polymers: 2nd Edition. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Polyvinyl chloride. (2024, January 29). In Wikipedia. [Link]

-

Culbertson, B. M., & Wan, Q. (2002). Synthesis of low-shrinkage polymerizable liquid-crystal monomers. Journal of Materials Science: Materials in Medicine, 13(8), 767–772. [Link]

-

Conjugated Triphenylene Polymers for Blue OLED Devices. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

The Intramolecular Heck Reaction. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Zero To Finals. (2019, January 30). How does Dapagliflozin work? Understanding SGLT2 inhibitors. [Video]. YouTube. [Link]

-

Addeo, A., et al. (2021). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 13(16), 4108. [Link]

-

Dunn, S. L., & Sibi, M. P. (2022). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. Polymer Chemistry, 13(35), 4995–5004. [Link]

-

Kobayakawa, T., Yamamoto, K., Tsuji, K., & Tamamura, H. (2018). Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application. ACS Medicinal Chemistry Letters, 9(1), 6–10. [Link]

-

Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. [Link]

-

Szewczyk, M., et al. (2022). Fluorophenol-Containing Hydrogen-Bond Acidic Polysiloxane for Gas Sensing-Synthesis and Characterization. Sensors, 22(6), 2185. [Link]

-

The discovery of the macrocyclic ALK inhibitor lorlatinib. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Kodama, Y., et al. (2021). Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. Chemical Communications, 57(56), 6915–6918. [Link]

-

Lechner, S. M., et al. (2025). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Drugs, 85(1), 1-16. [Link]

-

Heck Reaction. (2023, June 30). In Chemistry LibreTexts. [Link]

-

Synthesis of new polymers derived from poly (vinyl chloride) and study their biological evaluation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Njoku, C. J., & Wilson, L. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6842. [Link]

-

Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Stereoselective Synthesis of Trisubstituted ( Z )-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1- tert -Butyl-1 H -tetrazol-5-yl Alkyl Sulfones. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Nguyen, T. T., Koh, M. J., Mann, T. J., Schrock, R. R., & Hoveyda, A. H. (2017). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 552(7685), 347–354. [Link]

Sources

- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 12. medkoo.com [medkoo.com]

- 13. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. medcraveonline.com [medcraveonline.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. Synthesis of low-shrinkage polymerizable liquid-crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. arborpharmchem.com [arborpharmchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-chloro-6-phenyl-1-hexene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-chloro-6-phenyl-1-hexene, a valuable substituted alkene for further chemical transformations. The synthesis commences with the formation of the key intermediate, 6-phenyl-1-hexyne, via the alkylation of an acetylide anion. This is followed by a regioselective hydrochlorination reaction that proceeds according to Markovnikov's rule to yield the target vinyl chloride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed methodologies, mechanistic insights, and practical considerations for each synthetic step.

Introduction

Substituted vinyl chlorides are versatile building blocks in organic synthesis, serving as precursors for a wide array of functional groups through cross-coupling reactions and other transformations. The target molecule, 2-chloro-6-phenyl-1-hexene, incorporates both a reactive vinyl chloride moiety and a phenyl group, making it a potentially useful intermediate in the synthesis of more complex molecular architectures. This guide delineates a logical and experimentally validated approach to its synthesis, emphasizing the underlying chemical principles that govern the selection of reagents and reaction conditions.

Overall Synthetic Strategy

The synthesis of 2-chloro-6-phenyl-1-hexene is approached via a two-step sequence starting from commercially available or readily accessible materials. The core logic involves the creation of the C6 carbon backbone with a terminal alkyne, followed by the regioselective introduction of the chloro-alkene functionality.

Figure 1: Overall synthetic workflow for 2-chloro-6-phenyl-1-hexene.

Part 1: Synthesis of the Key Intermediate: 6-Phenyl-1-hexyne

The foundational step in this synthesis is the construction of the C6 alkynyl backbone with a terminal phenyl group. This is efficiently achieved through the alkylation of an acetylide anion with a suitable primary alkyl halide.[1][2] This reaction is a classic example of carbon-carbon bond formation and is highly reliable for primary halides to avoid competing elimination reactions.[3]

Reaction Scheme: Acetylide Alkylation

Figure 2: Two-step, one-pot synthesis of 6-phenyl-1-hexyne.

Experimental Protocol: Synthesis of 6-Phenyl-1-hexyne

This protocol involves the in-situ generation of sodium acetylide followed by its reaction with 1-bromo-4-phenylbutane.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Amide (NaNH₂) | 39.01 | 2.34 g | 0.06 |

| Acetylene (gas) | 26.04 | Excess | - |

| 1-Bromo-4-phenylbutane | 213.12 | 10.66 g | 0.05 |

| Anhydrous Liquid Ammonia | 17.03 | ~100 mL | - |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| Ammonium Chloride (sat. aq.) | 53.49 | 50 mL | - |

Procedure:

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube. The system is maintained under a positive pressure of dry nitrogen.

-

Formation of Sodium Acetylide: The flask is cooled to -78 °C (dry ice/acetone bath), and approximately 100 mL of anhydrous liquid ammonia is condensed into the flask. To this, 2.34 g (0.06 mol) of sodium amide is added in portions. A stream of dry acetylene gas is then bubbled through the solution for 30 minutes to ensure the complete formation of sodium acetylide.

-

Alkylation: A solution of 10.66 g (0.05 mol) of 1-bromo-4-phenylbutane in 20 mL of anhydrous diethyl ether is added dropwise to the sodium acetylide suspension over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight, allowing the ammonia to evaporate.[4][5]

-

Workup: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 6-phenyl-1-hexyne as a colorless oil.

Preparation of Starting Material: 1-Bromo-4-phenylbutane

For instances where 1-bromo-4-phenylbutane is not commercially available, it can be synthesized from 4-phenylbutanol.[6][7]

Reaction Scheme:

Figure 3: Synthesis of 1-bromo-4-phenylbutane.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 15.0 g (0.1 mol) of 4-phenylbutanol and 88 g of 48% aqueous hydrobromic acid.

-

The mixture is heated to reflux with vigorous stirring for 12 hours.[7]

-

After cooling to room temperature, the mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

-

The crude product is dried over anhydrous sodium sulfate, filtered, and purified by vacuum distillation.

Part 2: Synthesis of 2-Chloro-6-phenyl-1-hexene

The final step is the hydrochlorination of the terminal alkyne, 6-phenyl-1-hexyne. This reaction is an electrophilic addition that follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the chloride ion adds to the more substituted carbon (C2), yielding the desired vinyl chloride.[8][9]

Mechanistic Rationale: Markovnikov's Rule in Alkyne Hydrochlorination

The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate. The addition of a proton (H⁺) to the terminal alkyne can form either a primary or a secondary vinyl carbocation. The secondary vinyl carbocation is more stable due to the electron-donating effect of the alkyl chain. Consequently, the chloride ion (Cl⁻) attacks this more stable carbocation, leading to the formation of the 2-chloro product.[10][11]

Figure 4: Simplified mechanism of Markovnikov hydrochlorination.

Experimental Protocol: Synthesis of 2-Chloro-6-phenyl-1-hexene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Phenyl-1-hexyne | 158.24 | 7.91 g | 0.05 |

| Hydrogen Chloride (gas) | 36.46 | Excess | - |

| Anhydrous Dichloromethane | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) is charged with a solution of 7.91 g (0.05 mol) of 6-phenyl-1-hexyne in 100 mL of anhydrous dichloromethane.

-

Hydrochlorination: The solution is cooled to 0 °C in an ice bath. A slow stream of dry hydrogen chloride gas is bubbled through the stirred solution.[12] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Completion and Workup: Once the starting material is consumed (typically 1-2 hours), the flow of HCl is stopped, and the reaction mixture is purged with nitrogen to remove excess HCl.

-

The solution is washed with cold saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-6-phenyl-1-hexene.

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis of 2-chloro-6-phenyl-1-hexene. The methodology leverages fundamental and robust organic reactions, namely acetylide alkylation and Markovnikov's hydrochlorination of a terminal alkyne. The provided experimental protocols are designed to be readily adaptable for laboratory-scale synthesis. By understanding the underlying mechanisms and reaction parameters, researchers can confidently prepare this valuable synthetic intermediate for a variety of applications in chemical and pharmaceutical development.

References

-

Brainly. (2023, June 10). Choose the correct reagent or series of reagents from the list below to prepare 6-phenyl-1-hexen-4-yne from acetylene. Retrieved from [Link]

-

Filo. (2024, June 1). Show how you would synthesize the following compounds from acetylene and... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-bromo-4-phenylbutane. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1-bromo-1-hexyne. Retrieved from [Link]

-

Garber, K. (2016, November 22). CHEM 220 Synthesis of Alkynes: Alkylation of Acetylide Ions [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

-

Lumen Learning. (n.d.). 10.5. Simple addition to alkynes. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 18). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

-

LibreTexts Chemistry. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]

-

Wu, et al. (n.d.). Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Journal of Chemical Research. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis using alkynes [Video]. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.

-

Leslie, J. M. (2020, March 31). Addition of HCl to a terminal alkyne example [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of cyclic phenyl hexayne 1 from expanded Me3Si-/Ph2P(O)-protected ethyne 6. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 10.4: Hydration of Alkynes for Markovnikov Products. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 15). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation [Video]. YouTube. [Link]

-

Organic Syntheses. (2010). Synthesis of (3-chlorobutyl)benzene by the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. 87, 88. [Link]

-

Chegg. (2014, November 30). Choose the right reagent or series of reagents from the one listed below to prepare 6-phenyl-1-hexen-4-yne from acetylene. Retrieved from [Link]

-

Cengage. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Retrieved from [Link]

-

OpenStax. (2023, September 20). 9.8 Alkylation of Acetylide Anions. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. prepchem.com [prepchem.com]

- 7. 1-Bromo-4-phenylbutane synthesis - chemicalbook [chemicalbook.com]

- 8. 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Technical Guide: Advanced Reactivity & Synthesis of Vinyl Chlorides

The following technical guide synthesizes current literature on vinyl chloride reactivity, focusing on their application in high-value organic synthesis and medicinal chemistry.

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Strategic Introduction: The Vinyl Chloride Advantage

Vinyl chlorides (chloroalkenes) have historically been overshadowed by their bromide and iodide counterparts due to the higher bond dissociation energy of the C–Cl bond (approx. 90 kcal/mol vs. 81 kcal/mol for C–Br). However, in modern drug discovery, they represent a strategic "Goldilocks" functionality: stable enough to survive multi-step upstream synthesis yet reactive enough to undergo late-stage functionalization under specific catalytic conditions.

This guide moves beyond basic textbook definitions to explore the mechanistic causality that allows researchers to unlock the potential of vinyl chlorides in cross-coupling, nucleophilic substitution (

Module A: Precision Synthesis of Vinyl Chlorides

Before reactivity can be exploited, access to structurally diverse vinyl chlorides is required. The classical use of

Mechanism & Causality

The reaction proceeds through the formation of an enol phosphate-like intermediate (or chloro-formate species depending on reagents), followed by an elimination. The use of pyridine is critical; it acts as a nucleophilic catalyst to activate triphosgene and as a base to facilitate the E2-type elimination that establishes the alkene geometry.

Experimental Protocol 1: Deoxychlorination of Ketones to Vinyl Chlorides

Target: Conversion of enolizable ketones to vinyl chlorides. Source: Adapted from J. Org.[1] Chem. (Triphosgene/Pyridine method).

Materials:

-

Substrate: Acetophenone derivative (1.0 equiv)

-

Reagent: Triphosgene (0.4 equiv)

-

Base/Catalyst: Pyridine (excess, or 3-4 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under

, dissolve the ketone (10 mmol) in anhydrous DCM (50 mL). -

Reagent Addition: Cool the solution to 0°C. Add pyridine (40 mmol) dropwise. Subsequently, add triphosgene (4 mmol) dissolved in DCM slowly over 15 minutes. Caution: Triphosgene generates phosgene in situ; use a scrubbing system.

-

Reaction Phase: Allow the mixture to warm to room temperature and then heat to reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the ketone spot.

-

Quench: Cool to room temperature. Carefully quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), water, and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Module B: Transition-Metal Catalyzed Cross-Coupling

The primary challenge in coupling vinyl chlorides is the slow rate of oxidative addition to Pd(0). Standard ligands (e.g.,

Mechanistic Visualization: The Suzuki-Miyaura Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is rate-determining for vinyl chlorides.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of vinyl chlorides. Note the oxidative addition step (Red) is the energetic barrier requiring electron-rich ligands.

Experimental Protocol 2: Suzuki Coupling using SPhos

Context: This protocol utilizes SPhos, a biaryl phosphine ligand designed to facilitate the coupling of deactivated chlorides.

Materials:

-

Vinyl Chloride (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: SPhos (2-4 mol%)

-

Base:

(2.0 equiv) or CsF (2.0 equiv) -

Solvent: Toluene/Water (10:1) or THF

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a vial, mix

and SPhos in the solvent and stir for 5 minutes to generate the active Pd(0) species in situ. -

Assembly: Add the vinyl chloride, boronic acid, and base to the reaction vessel.

-

Degassing: Sparge the mixture with Argon for 10 minutes (oxygen poisons the electron-rich catalyst).

-

Reaction: Seal and heat to 80–100°C for 12 hours.

-

Validation: Monitor by HPLC or GC-MS. Vinyl chlorides typically show a distinct isotopic pattern (3:1 ratio for

) which disappears upon coupling.

Module C: Nucleophilic Vinylic Substitution ( )

Unlike alkyl halides (

Mechanism: Addition-Elimination

For vinyl chlorides with electron-withdrawing groups (EWGs) at the

Figure 2: The Addition-Elimination pathway for Nucleophilic Vinylic Substitution (

Comparative Data: Ligand Performance

The choice of ligand dictates the success of vinyl chloride coupling. The table below summarizes key performance metrics derived from aggregated literature data.

| Ligand Class | Example | Oxidative Addition Rate | Steric Bulk | Recommended For |

| Triphenylphosphines | Low | Low | Activated Vinyl Bromides/Iodides only | |

| Biaryl Phosphines | SPhos, XPhos | High | High | Vinyl Chlorides , Sterically hindered partners |

| Bidentate | dppf, dppe | Medium | Medium | Chelation control, preventing isomerization |

| NHC Carbenes | IPr, IMes | Very High | High | Extremely deactivated chlorides, low temp |

References

-

Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Journal of the American Chemical Society. [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry (RSC) Advances. [Link]

-

Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. [Link]

-

Nucleophilic Vinylic Substitution (SNV) Mechanisms. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Advanced Purification Protocols for Chloroalkenes

Executive Summary

The purification of chloroalkenes (e.g., allyl chloride, vinyl chloride, dichloroethylenes) presents a unique set of challenges due to their high volatility, potential for spontaneous polymerization, and sensitivity to light and moisture. Commercial supplies are invariably stabilized with radical inhibitors (e.g., hydroquinone, epoxides) which must be quantitatively removed prior to metal-catalyzed cross-coupling or radical polymerization reactions.

This guide outlines a self-validating experimental protocol for the purification of laboratory-scale chloroalkenes. It integrates chemical washing, desiccation, and fractional distillation into a cohesive workflow designed to minimize analyte loss while maximizing purity (>99.5%).

Core Challenges & Mechanistic Logic

The Stabilizer Paradox

Chloroalkenes are stabilized to prevent autopolymerization during storage. Common stabilizers include:

-

Phenols (Hydroquinone, BHT): Scavenge free radicals.

-

Epoxides (Propylene oxide): Scavenge HCl generated by hydrolysis.

Causality: If these are not removed, they will quench catalysts (e.g., Pd/Cu in Sonogashira coupling) or terminate radical chain reactions immediately. However, once removed, the chloroalkene becomes a "ticking clock" of reactivity. Protocol Logic: Purification must occur immediately prior to use, or the material must be stored at -80°C under inert gas.

Volatility and Azeotropes

Many chloroalkenes form low-boiling azeotropes with water or alcohols. Simple distillation often fails to break these azeotropes, necessitating a rigorous pre-drying step.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purification process, including critical decision nodes and safety checkpoints.

Figure 1: Logical workflow for the purification of stabilized chloroalkenes, highlighting branch points based on stabilizer chemistry.

Detailed Experimental Protocol

Phase 1: Chemical Washing (Stabilizer Removal)

Objective: To chemically extract polar stabilizers into the aqueous phase.

-

Preparation: Load the crude chloroalkene into a separatory funnel.

-

Note: Ensure the funnel stopcock is compatible (Teflon/PTFE); grease can be dissolved by chlorinated solvents.

-

-

Alkaline Wash (For Phenols):

-

Add 5% NaOH or saturated NaHCO₃ (1:1 volume ratio).

-

Shake vigorously for 2 minutes, venting frequently. Phenols are deprotonated to form water-soluble phenoxides.

-

Checkpoint: The aqueous layer may turn yellow/brown (oxidation of phenols). Repeat until the aqueous layer remains colorless.

-

-

Acid Wash (Optional - For Epoxides/Amines):

-

If basic stabilizers are present, wash with 10% H₂SO₄ .

-

-

Neutralization:

-

Wash the organic layer 3 times with distilled water to remove ionic residues.

-

Wash once with saturated brine (NaCl) to break any emulsions and pre-dry the organic layer.

-

Phase 2: Desiccation (Drying)

Objective: Removal of water to <50 ppm to prevent azeotrope formation during distillation.

-

Selection of Agent:

-

Calcium Chloride (CaCl₂): Ideal for chloroalkenes. It is efficient and does not complex with the double bond.

-

Avoid: Basic drying agents (K₂CO₃, KOH) if the substrate is sensitive to dehydrohalogenation (elimination).

-

-

Procedure:

-

Transfer the organic layer to an Erlenmeyer flask.

-

Add granular CaCl₂ (approx. 5-10% w/v).

-

Stir gently for 30-60 minutes .

-

Visual QC: The solution should be crystal clear. If the drying agent clumps heavily, decant and add fresh agent.

-

-

Filtration: Filter through a fluted filter paper or a sintered glass frit into a clean, dry round-bottom flask.

Phase 3: Fractional Distillation

Objective: Isolation of the pure monomer.

-

Apparatus Setup:

-

Use a Vigreux column (or packed column for close-boiling impurities).

-

Equip with a dry nitrogen inlet (capillary bleed or bubbler) to prevent oxidation/moisture ingress.

-

Protect from light: Wrap the flask and column in aluminum foil if the compound is photosensitive (common for iodinated/brominated analogs, but good practice for chloroalkenes too).

-

-

Distillation:

-

Heat using an oil bath (never an open flame).

-

Discard the first 5-10% of the distillate (fore-run), which contains residual water and low-boiling impurities.

-

Collect the main fraction at the steady boiling point (±1°C).

-

Stop before the flask is dry to prevent peroxide explosion risks (if peroxides formed) or polymerization of the residue.

-

Data & Specifications

Table 1: Common Stabilizers and Removal Strategies

| Stabilizer Class | Examples | Removal Method | Mechanism |

| Phenols | Hydroquinone (HQ), MEHQ, BHT | 5% NaOH Wash | Deprotonation to water-soluble salt. |

| Epoxides | Propylene Oxide, Epichlorohydrin | Acid Wash / Distillation | Hydrolysis to diols (water soluble) or boiling point separation. |

| Amines | Triethylamine | 10% HCl Wash | Protonation to ammonium salt. |

Table 2: Drying Agent Compatibility for Chloroalkenes

| Agent | Compatibility | Notes |

| CaCl₂ (Fused) | Excellent | High capacity, fast, neutral pH. Best choice. |

| MgSO₄ | Good | Neutral, but lower capacity than CaCl₂. Fine powder can be hard to filter. |

| CaH₂ | Caution | Highly efficient, but basicity can cause elimination (HCl loss) in sensitive chloroalkenes. |

| Molecular Sieves (3A/4A) | Good | Best for final storage. Activation required (heating under vacuum). |

Quality Control & Storage

-

Verification: Run a GC-FID or 1H-NMR immediately after distillation. Look for the disappearance of stabilizer peaks (e.g., aromatic protons of hydroquinone at ~6.7 ppm).

-

Storage:

-

Vessel: Amber glass with a Teflon-lined cap.

-

Environment: Store at -20°C to -80°C.

-

Headspace: Purge with Argon or Nitrogen.

-

Shelf Life: Purified unstabilized chloroalkenes should be used within 24-48 hours .

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Furniss, B. S., et al. (1989). Distillation Techniques. In Vogel's Textbook of Practical Organic Chemistry.

-

Sigma-Aldrich Technical Bulletin. (n.d.). Handling and Storage of Inhibited Monomers.

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

Sources

Application Notes and Protocols: Rhodium-Catalyzed Reactions with β-Substituted Imines and 6-Chloro-1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Complex Scaffolds

The construction of intricate molecular architectures with high precision is a cornerstone of modern drug discovery and development. Transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for forging carbon-carbon bonds in a highly efficient and atom-economical manner.[1] Among these, rhodium-catalyzed reactions have shown remarkable versatility in the synthesis of diverse heterocyclic and carbocyclic systems.[2] This application note provides a detailed guide to a specific and valuable transformation: the rhodium-catalyzed reaction of β-substituted α,β-unsaturated imines with 6-chloro-1-hexene. This reaction offers a direct route to functionalized nitrogen-containing molecules, which are prevalent motifs in pharmaceuticals and bioactive natural products.

We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the experimental design. A comprehensive, step-by-step protocol is presented, alongside a discussion of potential challenges, such as catalyst deactivation, and strategies to mitigate these issues. The information herein is designed to empower researchers to successfully implement and adapt this methodology for the synthesis of their target molecules.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The rhodium-catalyzed reaction between a β-substituted imine and 6-chloro-1-hexene is believed to proceed through a [Rh(I)/Rh(III)] catalytic cycle, a common pathway for such C-H functionalization reactions.[3]

The Main Catalytic Cycle

The catalytic cycle can be dissected into several key elementary steps:

-

C-H Activation: The reaction is initiated by the directed activation of a vinylic C-H bond at the β-position of the imine by a Rh(I) complex. This is often the rate-determining step and results in the formation of a five-membered rhodacycle intermediate, oxidizing the rhodium center from Rh(I) to Rh(III).[1] The imine's nitrogen atom acts as a directing group, guiding the catalyst to the specific C-H bond.

-

Alkene Coordination and Insertion: The 6-chloro-1-hexene substrate then coordinates to the rhodium center. This is followed by migratory insertion of the alkene into the Rh-C bond of the rhodacycle. This step forms a new carbon-carbon bond and expands the rhodacycle to a seven-membered ring.

-

Reductive Elimination: The final step in the productive cycle is the reductive elimination of the desired product. This step regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle. The newly formed product is a highly functionalized imine, which can be subsequently hydrolyzed to the corresponding aldehyde or ketone if desired.

Potential Catalyst Deactivation Pathways with 6-Chloro-1-hexene

The presence of an alkyl chloride, such as 6-chloro-1-hexene, introduces potential pathways for catalyst deactivation, a critical consideration for this reaction.[4]

-

Oxidative Addition of the Alkyl Chloride: The active Rh(I) catalyst can undergo oxidative addition into the C-Cl bond of 6-chloro-1-hexene.[4] This process forms a stable Rh(III) species that is no longer available to participate in the desired C-H activation catalytic cycle, effectively poisoning the catalyst.

-

β-Hydride Elimination: After the migratory insertion step, the resulting alkyl-rhodium intermediate possesses β-hydrogens. β-hydride elimination is a common decomposition pathway for such intermediates, leading to the formation of a rhodium-hydride species and a diene.[5][6] This pathway is non-productive and can compete with the desired reductive elimination, leading to lower product yields and catalyst turnover.

Data Presentation: Substrate Scope and Reaction Yields

The following table summarizes representative examples of rhodium-catalyzed C-H activation reactions with imines and related compounds with various alkenes. While specific yield data for a broad range of β-substituted imines with 6-chloro-1-hexene is limited, the table includes analogous reactions to illustrate the potential scope and functional group tolerance of this methodology.

| Entry | Imine/Arene Substrate | Alkene | Product | Yield (%) | Reference |

| 1 | N-Benzyl methacrolein imine | 1-Hexene | Alkylated imine | 85 | [3] |

| 2 | N-Benzyl methacrolein imine | 6-Chloro-1-hexene | Chloro-functionalized imine | Good | [3] |

| 3 | N-Benzyl crotonaldehyde imine | 1-Hexene | Tri-substituted imine | 78 | [3] |

| 4 | N-Benzyl tiglic aldehyde imine | 6-Chloro-1-hexene | Tetra-substituted imine | Good | [3] |

| 5 | 2-Phenylpyridine | 1-Hexene | 2-(2-Hexenyl)pyridine | 82 | [7] |

| 6 | Benzoic acid | 1,3-enyne | Spirodialin | 88 | [8] |

| 7 | 1-Acetyl-2-phenylhydrazine | Vinylene carbonate | 1-Aminoindole derivative | 95 | [2] |

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established procedures for rhodium-catalyzed C-H activation reactions and should be adapted and optimized for specific substrates.[3] Strict adherence to anhydrous and anaerobic techniques is crucial for success.

Materials and Reagents

-

Rhodium Catalyst: [RhCl(coe)2]2 (coe = cyclooctene) or other suitable Rh(I) precursor.

-

Ligand: (Dicyclohexylphosphinyl)ferrocene (FcPCy2) or other electron-rich phosphine ligand.

-

β-Substituted Imine: Synthesized from the corresponding α,β-unsaturated aldehyde and primary amine. Must be purified and dried before use.

-

6-Chloro-1-hexene: Purified by distillation and stored under an inert atmosphere.

-

Solvent: Anhydrous and deoxygenated solvent (e.g., THF, toluene, or 1,2-dichloroethane).

-

Inert Gas: High-purity argon or nitrogen.

Protocol 1: Synthesis of the β-Substituted Imine

-

To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the primary amine (1.05 equiv).

-

Add anhydrous magnesium sulfate (MgSO4) as a drying agent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the MgSO4.

-

Remove the solvent under reduced pressure to obtain the crude imine.

-

Purify the imine by distillation or column chromatography on silica gel.

-

Thoroughly dry the purified imine under high vacuum and store it under an inert atmosphere.

Protocol 2: Rhodium-Catalyzed Reaction with 6-Chloro-1-hexene

-

Catalyst Preparation: In a glovebox, to a dried Schlenk flask, add the Rh(I) precursor (e.g., [RhCl(coe)2]2, 2.5 mol%) and the phosphine ligand (e.g., FcPCy2, 5.5 mol%).

-

Add anhydrous, deoxygenated solvent (e.g., THF) to dissolve the catalyst components.

-

Stir the catalyst solution at room temperature for 15-30 minutes.

-

Reaction Setup: In a separate dried Schlenk flask, dissolve the β-substituted imine (1.0 equiv) in the anhydrous, deoxygenated solvent.

-

Add 6-chloro-1-hexene (1.5-2.0 equiv) to the imine solution.

-

Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the imine and alkene via cannula under a positive pressure of inert gas.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

-

Note on Catalyst Decomposition: As noted in the literature, catalyst decomposition may be observed with chlorinated alkenes.[3] If the reaction stalls, a second portion of the catalyst (0.05 equiv) may be added.

-

Upon completion, cool the reaction mixture to room temperature.

-

Product Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Optional Hydrolysis of the Imine Product

-

Dissolve the purified imine product in a mixture of THF and 1 M aqueous HCl.

-

Stir the mixture vigorously at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde or ketone by column chromatography.

Troubleshooting and Expert Insights

-

Low Yields:

-

Ensure strict anhydrous and anaerobic conditions: Moisture and oxygen can deactivate the rhodium catalyst.

-

Purity of reagents: Impurities in the imine, alkene, or solvent can inhibit the reaction.

-

Catalyst decomposition: As discussed, this is a known issue with chlorinated alkenes. Consider adding a second portion of the catalyst or exploring alternative ligands that may confer greater stability.

-

-

Formation of Side Products:

-

Alkene isomerization: Under certain conditions, the rhodium catalyst can promote the isomerization of the alkene. Lowering the reaction temperature may help to suppress this side reaction.

-

Homocoupling of the imine or alkene: This can occur if the reaction conditions are not optimal. Adjusting the catalyst loading or temperature may be necessary.

-

-

Stereoselectivity: The stereochemical outcome of the reaction can be influenced by the structure of the imine, the alkene, and the phosphine ligand. For stereoselective synthesis, careful optimization of these parameters is required.

Conclusion

The rhodium-catalyzed reaction of β-substituted imines with 6-chloro-1-hexene represents a valuable synthetic tool for the construction of functionalized nitrogen-containing molecules. By understanding the underlying mechanism and potential pitfalls, researchers can effectively employ this methodology. The detailed protocols and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, facilitating the synthesis of novel compounds for drug discovery and development.

References

-

Colby, D. A.; Bergman, R. G.; Ellman, J. A. Stereoselective Alkylation of α,β-Unsaturated Imines via C-H Bond Activation. J. Am. Chem. Soc.2008 , 130 (11), 3645–3651. [Link]

-

Hartwig, J. F. Organometallic Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

-

Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]

-

Crabtree, R. H. The Organometallic Chemistry of the Transition Metals, 7th ed.; Wiley, 2019 . [Link]

-

Li, B.-J.; Shi, Z.-J. From C–H to C–C Bonds: Rhodium-Catalyzed Arylation of C–H Bonds. Acc. Chem. Res.2012 , 45 (5), 689–700. [Link]

-

Song, G.; Wang, F.; Li, X. Rh(III)-Catalyzed C-H Activation and Annulation: A Strategy for Heterocycle Synthesis. Chem. Soc. Rev.2012 , 41 (9), 3651–3678. [Link]

-

Satoh, T.; Miura, M. Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chem. Eur. J.2010 , 16 (37), 11212–11222. [Link]

-

Wencel-Delord, J.; Glorius, F. C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nat. Chem.2013 , 5, 369–375. [Link]

-

Kuhl, N.; Hopkinson, M. N.; Wencel-Delord, J.; Glorius, F. Beyond Directing Groups: Transition-Metal-Catalyzed C–H Activation of Simple Arenes. Angew. Chem. Int. Ed.2012 , 51 (41), 10236–10254. [Link]

-

Hartwig, J. F. B-Hydride Elimination. In Organometallic Chemistry: From Bonding to Catalysis; University Science Books, 2010 ; pp 363–404. [Link]

-

Colby, D. A.; Bergman, R. G.; Ellman, J. A. Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chem. Rev.2010 , 110 (2), 624–655. [Link]

-

Thomson, R. J.; Colby, D. A.; Ellman, J. A. Rhodium(I)-Catalyzed Directed C-H Bond Activation and Alkylation of Unsaturated Imines. J. Org. Chem.2006 , 71 (19), 7479–7488. [Link]

-

Jun, C.-H.; Lee, J. H.; Hong, J.-B. Chelation-Assisted Olefin-Hydroacylation by Rh(I) Catalyst. Org. Lett.1999 , 1 (13), 2161–2164. [Link]

-

Willis, M. C. Transition Metal Catalyzed Alkene and Alkyne Hydroacylation. Chem. Rev.2010 , 110 (2), 725–748. [Link]

-

Lewis, J. C.; Bergman, R. G.; Ellman, J. A. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Acc. Chem. Res.2008 , 41 (8), 1013–1025. [Link]

-

Guimond, N.; Fagnou, K. Rhodium(III)-Catalyzed Isoquinolone Synthesis through C–H Activation and Annulation with Internal Alkynes. J. Am. Chem. Soc.2009 , 131 (34), 12050–12051. [Link]

-

Tan, K. L.; Bergman, R. G.; Ellman, J. A. Annulation of N-Aryl Imines via Directed C−H Activation. J. Am. Chem. Soc.2001 , 123 (11), 2685–2686. [Link]

-

Davies, H. M. L.; Morton, D. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chem. Soc. Rev.2011 , 40 (4), 1857–1869. [Link]

-

Patureau, F. W.; Glorius, F. Rh-catalyzed C–H activation and C–C bond formation for the synthesis of carbo- and heterocycles. Chem. Soc. Rev.2011 , 40 (4), 1887–1898. [Link]

-

Rovis, T. Rhodium-Catalyzed C–H Bond Functionalization. In C-H Activation; Top. Organomet. Chem. 2012 , 39, 1-13. [Link]

-

Wang, D.-H.; Wasa, M.; Giri, R.; Yu, J.-Q. Pd(II)-Catalyzed C–H Activation and Intramolecular C–O Bond Formation: A New Route to 2,3-Substituted Benzofurans. J. Am. Chem. Soc.2008 , 130 (23), 7190–7191. [Link]

-

Hartwig, J. F. Carbon–Heteroatom Bond-Forming Reductive Elimination. In Organometallic Chemistry: From Bonding to Catalysis; University Science Books, 2010 ; pp 405–458. [Link]

-

Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

-

Ackermann, L. Carboxylate-Assisted Ruthenium-Catalyzed Alkenylations of C–H Bonds. Org. Lett.2005 , 7 (19), 4177–4179. [Link]

-

Jazzar, R.; Hitce, J.; Renaudat, A.; Sofack-Kreutzer, J.; Gandon, V. C-H Bond Activation: A Powerful Tool for the Synthesis of Biologically Active Molecules. Chem. Eur. J.2010 , 16 (9), 2654–2672. [Link]

-